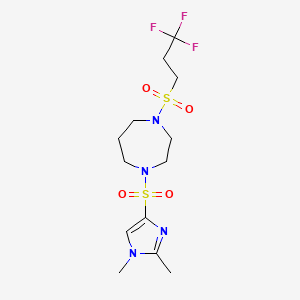

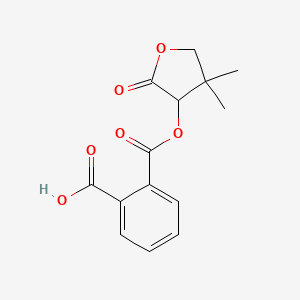

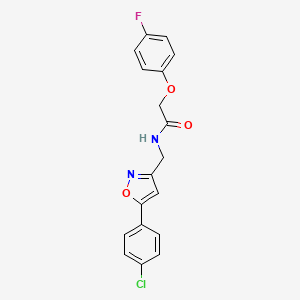

![molecular formula C20H24N2 B2451882 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] CAS No. 873056-18-9](/img/structure/B2451882.png)

1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro compounds are a class of organic compounds featuring a unique structural motif that consists of two (or more) rings sharing a single atom . The spiro atom, typically a quaternary carbon, is the only atom shared by the rings . The name comes from the Latin word “spiro” meaning “to breathe”, reflecting the way these compounds seem to “breathe” in and out in three dimensions .

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spiro atom that can form two bonds, allowing two separate rings to be built . One common method for synthesizing spiro compounds is through the use of a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the presence of the spiro atom, which is part of two separate ring structures . This gives these compounds a three-dimensional structure that can have interesting chemical properties .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite complex due to their three-dimensional structure . The reactivity of these compounds can be influenced by the size and nature of the rings involved, as well as the specific substituents attached to the spiro atom .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can be quite diverse due to the wide range of possible structures . These properties can include things like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Synthesis and Structural Transformations

- Intramolecular Acyl Migration: Méndez and Kouznetsov (2011) explored the efficient synthesis of spiropiperidine scaffolds, demonstrating an intramolecular acyl transfer process in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] under mild debenzylation conditions (Méndez & Kouznetsov, 2011).

- Synthesis of Dihydrospiro(quinoline-2,4'-piperidines): Kouznetsov et al. (2005) reported a two-step synthetic route for these compounds, identifying an acetyl migration under debenzylation conditions (Kouznetsov et al., 2005).

Fluorine-Containing Derivatives Synthesis

- Fluorine-Containing Spiropiperidines: Dandia, Gautam, and Jain (2007) synthesized fluorine-containing spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] using a rapid one-pot multi-component reaction, highlighting the potential for biological screening tests (Dandia, Gautam, & Jain, 2007).

Antihypertensive Activity

- Antihypertensive Spiropiperidines: Takai et al. (1985) developed methods for preparing 4-(2-aminophenyl)-4-hydroxypiperidine derivatives and evaluated their antihypertensive activity (Takai et al., 1985).

Antibacterial Activity

- Antibacterial Spiroquinoline Derivatives: Vinoth, Vadivel, and Lalitha (2021) designed a synthesis of spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives with antibacterial activities against human pathogenic bacteria (Vinoth, Vadivel, & Lalitha, 2021).

Receptor Binding Properties

- Sigma Receptor Ligands: Maier and Wünsch (2002) synthesized several spiro[[2]benzopyran-1,4'-piperidines] and evaluated their binding properties for sigma(1) and sigma(2) receptors, finding high affinity and selectivity for sigma(1) receptors (Maier & Wünsch, 2002).

Chemo- and Regioselective Synthesis

- Hybrid Spiroheterocycles: Rajesh, Bala, and Perumal (2012) reported the chemo-, regio- and stereoselective synthesis of novel hybrid spiroheterocycles in ionic liquid, contributing to the field of drug discovery (Rajesh, Bala, & Perumal, 2012).

Anti-Leukemic Activity

- Anti-Leukemic Spiroquinoline Compound: Guillon et al. (2018) synthesized and characterized a compound that showed cytotoxic potential against two leukemia cell lines (Guillon et al., 2018).

Mecanismo De Acción

Target of Action

It is known that similar compounds belong to the class of piperidines , which are often involved in interactions with various receptors and enzymes in the body.

Mode of Action

Related compounds have been synthesized based on an intramolecular acyl transfer process , which could suggest a similar mechanism for this compound.

Safety and Hazards

Direcciones Futuras

The study of spiro compounds is an active area of research, and there are many potential future directions for this field . This could include the development of new synthetic methods, the discovery of new biologically active spiro compounds, or the exploration of new applications for these unique structures .

Propiedades

IUPAC Name |

1'-benzylspiro[2,3-dihydro-1H-quinoline-4,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-19-9-5-4-8-18(19)20/h1-9,21H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIBAFLXEWQENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C13CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

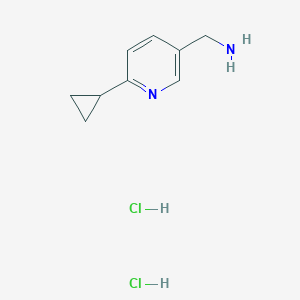

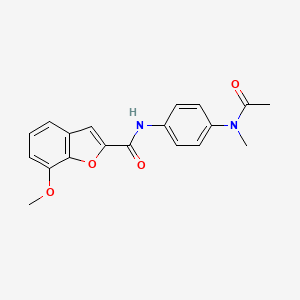

![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)

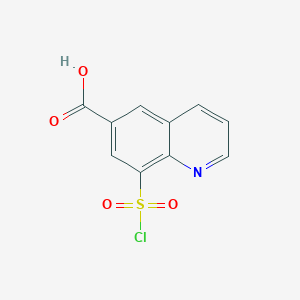

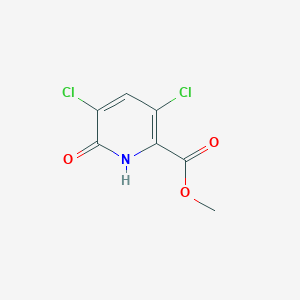

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)

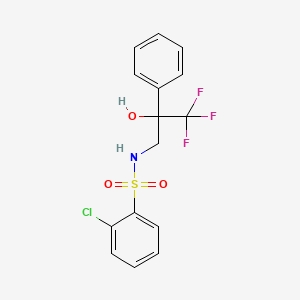

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)